

Unveiling TPM16: A Potent Inhibitor of SARS-CoV-2 Main Protease

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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-16

Cat. No.: B15582868

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A detailed initial characterization of TPM16, a novel inhibitor of the SARS-CoV-2 main protease (Mpro), reveals a promising candidate for antiviral drug development. TPM16 demonstrates potent enzymatic inhibition and significant antiviral activity in cellular assays, coupled with a favorable safety profile. This technical guide provides an in-depth summary of the foundational data and experimental methodologies for researchers, scientists, and drug development professionals.

Core Efficacy and Safety Data

The initial characterization of TPM16 has yielded key quantitative metrics that underscore its potential as a SARS-CoV-2 Mpro inhibitor. The data, summarized below, highlights its potent inhibitory action against the viral protease, its effectiveness in a cell-based model of viral replication, and its low cytotoxicity.

Parameter	Value	Description
IC50	0.16 μ M	The half-maximal inhibitory concentration of TPM16 against recombinant SARS-CoV-2 Mpro, indicating potent enzymatic inhibition.[1]
EC50	2.82 μ M	The half-maximal effective concentration of TPM16 in inhibiting SARS-CoV-2 replication in VeroE6 cells.[1]
CC50	> 200 μ M	The half-maximal cytotoxic concentration of TPM16 in VeroE6 cells, indicating a high therapeutic index.[1]

Mechanism of Action

TPM16 was designed using a tetrapeptide simulation approach, building upon a lead compound.[1] Structural analysis indicates that TPM16 effectively binds to the catalytic dyad of the SARS-CoV-2 Mpro. A key interaction occurs with the histidine residue (His41) of the protease, a critical component of its catalytic machinery.[1] This binding event obstructs the normal function of Mpro, which is essential for cleaving viral polyproteins and, consequently, for viral replication.

Experimental Protocols

The following methodologies were employed in the initial characterization of TPM16:

SARS-CoV-2 Mpro Inhibition Assay (IC50 Determination)

A fluorescence resonance energy transfer (FRET) assay was likely utilized to determine the in vitro inhibitory activity of TPM16 against purified SARS-CoV-2 Mpro. In this assay, a fluorogenic substrate containing a cleavage site for Mpro is incubated with the enzyme in the presence of varying concentrations of the inhibitor. The cleavage of the substrate by Mpro separates a

fluorophore from a quencher, resulting in an increase in fluorescence. The IC50 value is calculated by measuring the fluorescence intensity at different inhibitor concentrations.

Antiviral Activity Assay (EC50 Determination)

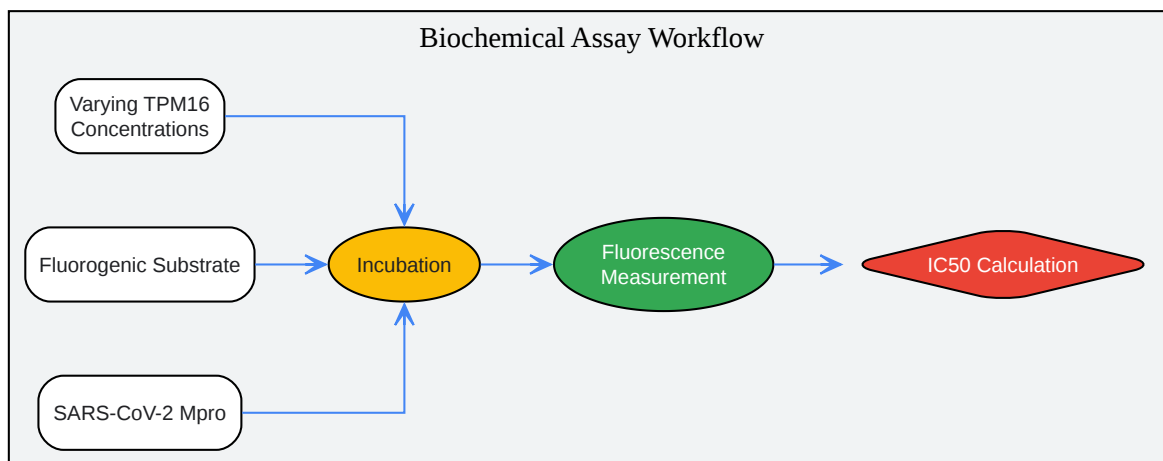
The antiviral efficacy of TPM16 was assessed using a cell-based assay with VeroE6 cells, which are susceptible to SARS-CoV-2 infection. The cells were infected with SARS-CoV-2 and simultaneously treated with various concentrations of TPM16. The EC50 value was determined by quantifying the extent of viral replication, often by measuring viral RNA levels via quantitative real-time polymerase chain reaction (qRT-PCR) or by assessing the virus-induced cytopathic effect (CPE).

Cytotoxicity Assay (CC50 Determination)

To evaluate the potential toxicity of TPM16, a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, was likely performed on VeroE6 cells. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. The CC50 value, representing the concentration at which a 50% reduction in cell viability is observed, was determined by treating the cells with a range of TPM16 concentrations.

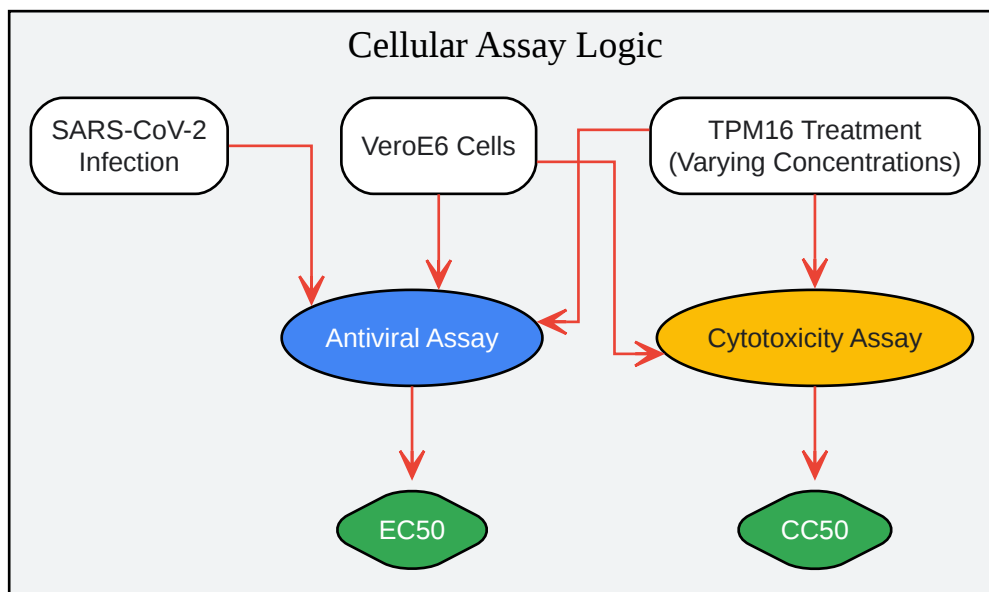
Visualizing the Science

To further elucidate the concepts and processes involved in the characterization of TPM16, the following diagrams have been generated.



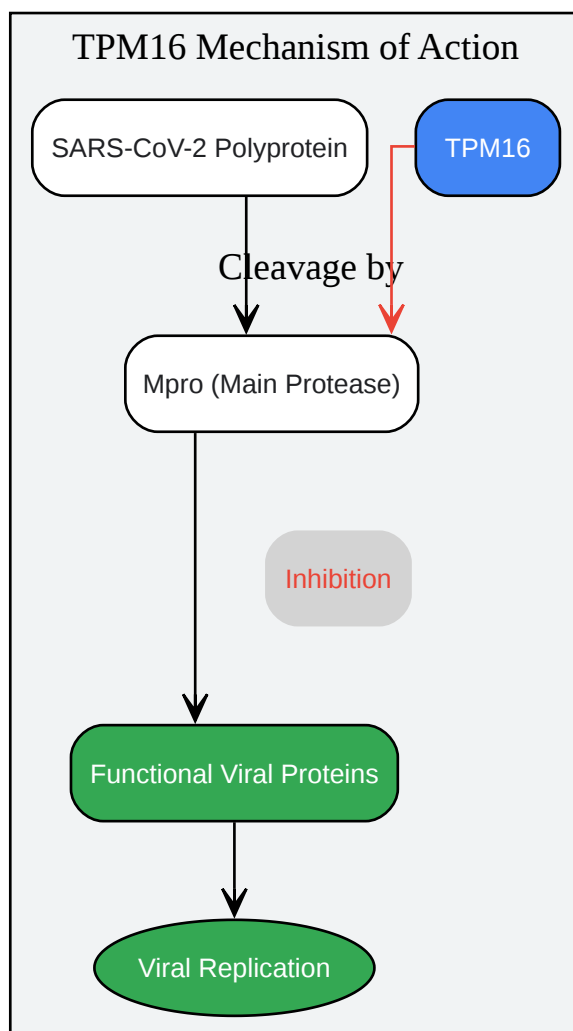
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Caption: Workflow for determining the IC₅₀ of TPM16 against SARS-CoV-2 Mpro.



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Caption: Logic for determining the EC₅₀ and CC₅₀ of TPM16 in cellular assays.



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Caption: Signaling pathway illustrating TPM16's inhibition of SARS-CoV-2 replication.

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References

- 1. pubs.acs.org [pubs.acs.org]

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